molecular formula C12H26 B14557272 2,6-Dimethyl-4-propylheptane CAS No. 62185-33-5

2,6-Dimethyl-4-propylheptane

Cat. No.: B14557272
CAS No.: 62185-33-5
M. Wt: 170.33 g/mol
InChI Key: UFJZYHSURMZROL-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-propylheptane is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of other carbon atoms attached. This compound is part of a larger family of hydrocarbons known for their various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-propylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with propyl and methyl groups in the presence of a strong acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These methods are used to break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are often employed to facilitate these reactions under high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-propylheptane can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl₂) or bromine (Br₂) is used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes with fewer double bonds.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,6-Dimethyl-4-propylheptane has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of branched alkanes and their properties.

    Biology: Investigated for its potential effects on biological membranes and lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-propylheptane primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the function of membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,4,5-Pentamethylheptane
  • 2,6,6-Trimethylnonane
  • 3-Ethyl-2,4,5-Trimethylhexane

Uniqueness

2,6-Dimethyl-4-propylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

62185-33-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,6-dimethyl-4-propylheptane

InChI

InChI=1S/C12H26/c1-6-7-12(8-10(2)3)9-11(4)5/h10-12H,6-9H2,1-5H3

InChI Key

UFJZYHSURMZROL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)C)CC(C)C

Origin of Product

United States

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